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Compound of Interest

Compound Name: ATTO 425

Cat. No.: B1264053 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of ATTO 425, a

fluorescent dye, in immunofluorescence (IF) microscopy. ATTO 425 is a versatile fluorophore

with properties well-suited for high-quality imaging in cellular and tissue-based research.

Introduction to ATTO 425
ATTO 425 is a coumarin-based fluorescent dye known for its high fluorescence quantum yield,

significant Stokes shift, and excellent photostability.[1][2] Its moderate hydrophilicity makes it

suitable for labeling biological molecules in aqueous environments.[3][4] These characteristics

make ATTO 425 an excellent choice for various fluorescence microscopy applications,

including immunofluorescence, single-molecule detection, and high-resolution microscopy.[1]

Key Features of ATTO 425
High Quantum Yield: Efficiently converts absorbed light into emitted fluorescence, resulting in

bright signals.[2][5]

Large Stokes Shift: The significant difference between the excitation and emission maxima

minimizes self-quenching and improves the signal-to-noise ratio.[2][4]

Photostability: Exhibits resistance to photobleaching, allowing for longer exposure times and

more robust imaging.[1][4]
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Versatile Conjugation: Can be readily conjugated to antibodies and other proteins through its

NHS ester or maleimide derivatives.[1][5][6]

Quantitative Data
The spectral and physical properties of ATTO 425 are summarized in the table below for easy

reference and comparison.

Property Value Reference

Excitation Maximum (λex) 436 nm [2]

Emission Maximum (λem) 484 nm [2]

Molar Extinction Coefficient (ε) 45,000 cm⁻¹M⁻¹ [2][7]

Quantum Yield (Φ) 0.90 [2]

Fluorescence Lifetime (τ) 3.6 ns [2]

Molecular Weight (MW) ~427 g/mol (free acid) [2]

Experimental Protocols
Protocol 1: Antibody Conjugation with ATTO 425 NHS
Ester
This protocol describes the conjugation of ATTO 425 N-hydroxysuccinimidyl (NHS) ester to

primary or secondary antibodies. NHS esters react with primary amines on the antibody to form

stable amide bonds.[1]

Materials:

Antibody to be labeled (in amine-free buffer, e.g., PBS)

ATTO 425 NHS ester

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Reaction Buffer: 1 M sodium bicarbonate, pH 8.3-8.5
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Purification column (e.g., Sephadex G-25)

Phosphate-Buffered Saline (PBS)

Procedure:

Prepare Antibody Solution:

Dissolve the antibody in PBS at a concentration of at least 2 mg/mL.[8]

Adjust the pH of the antibody solution to 8.3-8.5 using the Reaction Buffer. The optimal pH

for the labeling reaction is around 8.3.[8]

Prepare ATTO 425 NHS Ester Stock Solution:

Immediately before use, dissolve the ATTO 425 NHS ester in anhydrous DMF or DMSO to

a concentration of 10 mg/mL.[5][8]

Labeling Reaction:

Add the ATTO 425 NHS ester stock solution to the antibody solution while gently

vortexing. A molar excess of 6-8 moles of dye per mole of antibody is recommended for

effective labeling.[1]

Incubate the reaction mixture for 1 hour at room temperature, protected from light.[8]

Purification of the Conjugate:

Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g.,

Sephadex G-25) pre-equilibrated with PBS.

Collect the fractions containing the brightly colored, labeled antibody.

Determination of Degree of Labeling (DOL):

Measure the absorbance of the purified conjugate at 280 nm (for protein) and 439 nm (for

ATTO 425).
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Calculate the DOL using the following formula: DOL = (A₄₃₉ × ε_protein) / ((A₂₈₀ - (A₄₃₉ ×

CF₂₈₀)) × ε_dye)

A₄₃₉ and A₂₈₀ are the absorbances at 439 nm and 280 nm, respectively.

ε_protein is the molar extinction coefficient of the antibody at 280 nm (typically ~210,000

M⁻¹cm⁻¹ for IgG).

ε_dye is the molar extinction coefficient of ATTO 425 at 439 nm (45,000 M⁻¹cm⁻¹).

CF₂₈₀ is the correction factor for the absorbance of the dye at 280 nm (0.23 for ATTO
425).[7]

Storage:

Store the labeled antibody at 4°C, protected from light. For long-term storage, add a

stabilizer like BSA and store at -20°C in single-use aliquots.[8]
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Workflow for Antibody Conjugation with ATTO 425 NHS Ester
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Immunofluorescence Staining Workflow for Cultured Cells
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Simplified EGFR Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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